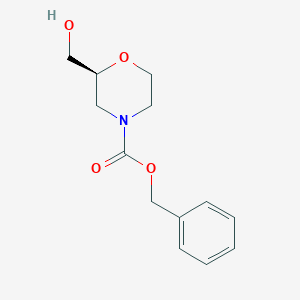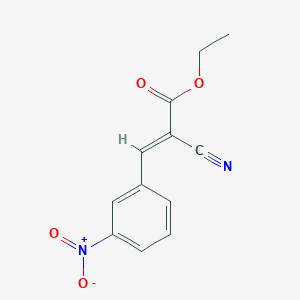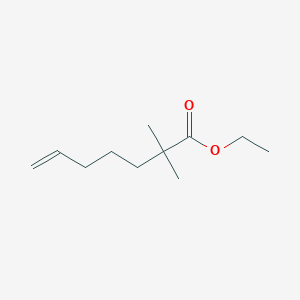![molecular formula C12H18N2O B3103430 [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-86-2](/img/structure/B3103430.png)
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine
Vue d'ensemble
Description
“[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O . It is also known as 2H-Pyran-4-methanamine, tetrahydro-4-(3-methyl-2-pyridinyl)- .
Physical And Chemical Properties Analysis
“[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine” has a molecular weight of 206.28 . It is a solid or semi-solid or lump or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Catalyst in Hydroxylation of Alkanes
The compound [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine and its variants have been studied as catalysts in the hydroxylation of alkanes. This is demonstrated in diiron(III) complexes with tridentate 3N ligands, showcasing their effectiveness in selective hydroxylation, a crucial chemical process (Sankaralingam & Palaniandavar, 2014).
In Palladium-Catalyzed Imine Hydrolysis
Another application involves its role in palladium-catalyzed imine hydrolysis. A study where 4-methylpyridin-2-amine reacted with 3-bromothiophene-2-carbaldehyde illustrates its potential in facilitating such chemical reactions (Ahmad et al., 2019).
As a Precursor in Synthesis
This compound has also been used as a precursor in the synthesis of various other chemical structures. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized for specific applications, highlighting its role in the formation of complex molecular structures (Shimoga, Shin, & Kim, 2018).
Biological Evaluation
Its derivatives have also been evaluated for biological activities. For instance, studies on novel azetidine derivatives of this compound have shown potential antibacterial and antifungal properties, pointing to its relevance in medicinal chemistry (Rao, Prasad, & Rao, 2013).
In Cellular Imaging and Photocytotoxicity
Another interesting application is in cellular imaging and photocytotoxicity, particularly in the context of iron(III) complexes. This area explores its potential use in medical diagnostics and therapeutic interventions (Basu et al., 2014).
Safety and Hazards
The safety information available indicates that “[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine” is potentially dangerous. It has been assigned the GHS06 pictogram, which denotes acute toxicity . The hazard statement H301 has been assigned, indicating that the compound is toxic if swallowed . Precautionary statements include P301+P310, which advise that if the compound is swallowed, one should immediately call a poison center or doctor .
Propriétés
IUPAC Name |
[4-(3-methylpyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-2-6-14-11(10)12(9-13)4-7-15-8-5-12/h2-3,6H,4-5,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJGYZNZAPUHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)





![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

